Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine

Description

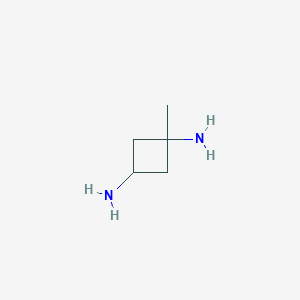

Rel-(1s,3s)-1-Methylcyclobutane-1,3-diamine is a bicyclic diamine characterized by a four-membered cyclobutane ring with two amine groups at the 1 and 3 positions and a methyl substituent at the 1-position. The relative (rel) stereochemistry denotes that the spatial arrangement of the substituents (methyl and amine groups) is specified as (1s,3s), contributing to its unique conformational rigidity and steric profile. Cyclobutane-based diamines are of significant interest in medicinal chemistry and catalysis due to their strained ring system, which can enhance binding selectivity in host-guest interactions or stabilize transition states in asymmetric synthesis .

Properties

IUPAC Name |

1-methylcyclobutane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5(7)2-4(6)3-5/h4H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBAGNHPQWRXMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Rel-(1S,3S)-1-methylcyclobutane-1,3-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 114.19 g/mol

- CAS Number : [specific CAS number not provided in the search results]

Research indicates that this compound may function as a selective inhibitor of certain enzymes involved in cancer progression. Its structural analogs have been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in transcriptional regulation and cell cycle control.

Key Findings:

- CDK9 Inhibition : The compound has been linked to the inhibition of CDK9, suggesting a potential application in cancer therapeutics. In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines by activating caspase pathways .

- Selectivity : Structural modifications have shown that certain configurations of this compound maintain high selectivity for CDK9 over other CDKs, which is critical for minimizing off-target effects .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of this compound and its derivatives:

| Compound | IC (nM) | Selectivity Ratio (CDK9 vs Others) |

|---|---|---|

| Compound A | 10 | 66-fold |

| Compound B | 4 | High selectivity |

| Compound C | >30 | Low selectivity |

These studies indicate that specific analogs exhibit significant potency against CDK9 while maintaining a favorable selectivity profile .

Case Studies

A notable case study involved the use of a derivative of this compound in a preclinical model of breast cancer. The compound was administered to MDA-MB-231 cells, resulting in:

- Apoptosis Induction : A five-fold increase in apoptotic markers was observed compared to control groups.

- Cell Cycle Arrest : The compound caused significant G2/M phase arrest as evidenced by flow cytometry analysis.

Scientific Research Applications

While specific applications of the compound "Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine" are not detailed in the provided search results, the information available allows for the identification of related compounds and potential areas of application.

Chemical Properties and Structure

- The compound cis-1-methylcyclobutane-1,3-diamine dihydrochloride, which is related to this compound, has the molecular formula and a molecular weight of 173.08 g/mol .

- It has several synonyms including cis-1-methylcyclobutane-1,3-diamine;dihydrochloride and is identified by the PubChem CID 135392697 .

Potential Applications

- Pharmaceutical Research: USP30 inhibitors, which have potential utility in anticancer therapy and new therapies for Parkinson's disease, may incorporate cyclobutane derivatives . The compound (1r,3r)-3-(cyanoamino)-1-methylcyclobutane-1-carboxamide is mentioned in the context of USP30 inhibitors .

- Development of CDK9 Inhibitors: Cyclopentane-1,3-diamine derivatives are used in the creation of potent and selective CDK9 inhibitors .

- Ring Expansion Reactions: Cyclobutane rings can undergo ring expansion reactions to form cyclopentane derivatives, which are useful building blocks in organic synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution and Acylation Reactions

The primary and secondary amine groups in Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine participate in nucleophilic reactions. For example:

-

Acylation : Treatment with acetyl chloride or acetic anhydride yields mono- or di-acetylated derivatives. Steric hindrance from the methyl group may favor initial substitution at the less hindered C3 amine.

-

Sulfonylation : Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) produces sulfonamide derivatives, as seen in analogous cyclobutane-diamine systems .

Example Reaction Pathway :

Ring Expansion and Acid-Catalyzed Rearrangements

Under acidic conditions, cyclobutane derivatives often undergo ring expansion via carbocation intermediates. For this compound:

-

Acid-Catalyzed Ring Opening : Exposure to methanesulfonic acid (MeSO₃H) or BF₃·Et₂O may trigger C–C bond cleavage, forming allylic or vinylic intermediates. For instance, cyclobutanols with similar substitution patterns undergo 1,2- or 1,3-rearrangements to cyclopentenones under strong acid .

-

Cyclopentane Formation : Protonation of the cyclobutane ring could generate a cyclobutylmethylcarbenium ion, followed by a -acyl shift to form a cyclopentylcarbenium intermediate, ultimately yielding cyclopentenones (Scheme 1) .

Table 1: Acid-Catalyzed Reaction Outcomes

| Condition | Product | Yield | Source |

|---|---|---|---|

| MeSO₃H (neat) | Cyclopentenone derivatives | 46–76% | |

| BF₃·Et₂O (1 equiv) | Allylvinyl ketones | 35–36% |

Coordination Chemistry and Metal Complexation

The cis-diamine configuration enables chelation with transition metals, forming stable complexes. Examples include:

-

Copper(II) Complexes : The diamine can act as a bidentate ligand, coordinating through both nitrogen atoms. Such complexes are relevant in catalysis or material science.

-

Palladium(II) Complexes : Potential use in cross-coupling reactions, though steric effects from the methyl group may influence reactivity .

Schiff Base Formation

Reaction with aldehydes or ketones generates Schiff bases. For example:

This reactivity is leveraged in supramolecular chemistry for constructing nitrogen-rich frameworks .

Synthetic Modifications

-

Cyanamide Formation : Reaction with cyanogen bromide (CNBr) converts amines to cyanamides, as observed in patent examples .

-

Spirocyclic Derivatives : Intramolecular cyclization with electrophilic reagents (e.g., carbonyl chlorides) can generate spirocyclic structures, enhancing molecular complexity .

Table 2: Key Synthetic Transformations

Steric and Electronic Effects

The methyl group introduces steric hindrance, directing reactivity:

Comparison with Similar Compounds

Cyclobutane vs. Cyclopentane Diamines

- Rel-(1s,3s)-1-Methylcyclobutane-1,3-diamine : The cyclobutane ring imposes high ring strain (~110 kJ/mol), resulting in enhanced reactivity and conformational constraints. The methyl group at the 1-position increases steric bulk, which may hinder rotational freedom and influence enantioselectivity in catalytic applications.

- cis-Cyclopentane-1,3-diamine (e.g., (1S,3R)-cyclopentane-1,3-diamine): The larger cyclopentane ring reduces strain (~25 kJ/mol), offering greater conformational flexibility.

Propane-1,3-diamine Derivatives

- (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine : This propane-1,3-diamine derivative features bulky benzyl and phenylethyl substituents, creating a highly sterically hindered environment. Unlike the cyclobutane-based compound, its linear backbone allows for greater flexibility, making it suitable as a ligand in asymmetric catalysis. However, the absence of a rigid cyclic structure may reduce enantiocontrol in certain reactions .

Physicochemical and Functional Properties

- Basicity and Solubility : The amine groups in this compound are expected to exhibit moderate basicity (pKa ~9–10), similar to cyclopentane diamines. However, the methyl group may reduce solubility in aqueous media compared to unsubstituted analogs .

- Applications : Cyclobutane diamines are explored as chiral ligands or building blocks in pharmaceuticals, whereas propane-1,3-diamine derivatives are often used in bulkier ligand systems for transition-metal catalysis .

Research Findings and Limitations

- Cyclobutane Reactivity : The high ring strain in cyclobutane diamines facilitates ring-opening reactions, which can be leveraged for drug delivery systems. However, synthetic routes are less established compared to cyclopentane analogs .

- Data Gaps : Specific data on this compound (e.g., exact yields, ee values) are absent in the provided evidence, highlighting a need for further experimental characterization.

Q & A

Q. What are the common synthetic routes for Rel-(1s,3s)-1-methylcyclobutane-1,3-diamine, and how are intermediates characterized?

The synthesis typically involves cyclization of substituted cyclobutane precursors. Key steps include:

- Reduction : Use of LiAlH₄ to reduce nitrile or amide groups to primary amines, ensuring stereochemical control .

- Substitution : Alkylation with methyl halides or Mitsunobu reactions to introduce methyl groups at specific positions while preserving the cyclobutane ring . Intermediates are characterized via ¹H/¹³C NMR to confirm regiochemistry and X-ray crystallography to resolve stereochemistry .

Q. What spectroscopic and computational methods validate the stereochemical purity of this compound?

- Chiral HPLC or GC with chiral stationary phases (e.g., cellulose-based columns) separates enantiomers, with retention times compared to standards .

- Vibrational Circular Dichroism (VCD) and electronic circular dichroism (ECD) correlate experimental spectra with density functional theory (DFT)-calculated spectra to confirm absolute configuration .

Q. How is this compound utilized as a building block in medicinal chemistry?

The diamine scaffold is functionalized via:

- Amide coupling : Reacting with carboxylic acids using EDC/HOBt to create peptidomimetics .

- Mannich reactions : Introducing aryl or alkyl groups at the amine sites for bioactive molecule synthesis . Applications include protease inhibitor design and metal-chelating agents in catalysis .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity for target-specific drug design?

- Quantum Chemical Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding affinities (e.g., with GROMACS) to prioritize synthetic targets .

- QSPR Models : Correlate substituent effects (e.g., Hammett σ values) with biological activity to guide derivatization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., kinase panels) under standardized conditions (pH 7.4, 25°C) .

- Structural-Activity Landscapes : Use SAR heatmaps to identify outliers caused by stereochemical impurities or solvent effects .

- Control Experiments : Replicate studies with rigorously purified enantiomers (≥99% ee) via preparative chiral HPLC .

Q. How does the compound’s cyclobutane ring strain influence its pharmacokinetic properties?

- Ring Strain Analysis : Calculate strain energy via DFT (e.g., comparing cyclobutane to cyclohexane) to predict metabolic stability .

- In Vitro ADME : Assess hepatic microsome half-life and CYP450 inhibition to correlate strain-induced rigidity with reduced oxidation .

Q. What experimental designs mitigate side reactions during N-functionalization?

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent polarity) using response surface methodology to minimize byproducts like over-alkylated species .

- Protecting Groups : Use Boc or Fmoc on one amine to direct selectivity during coupling reactions .

Methodological Guidance

Q. How to perform enantioselective synthesis of this compound?

- Chiral Auxiliaries : Employ Evans oxazolidinones to induce stereochemistry during cyclobutane ring formation .

- Asymmetric Catalysis : Use Rh-catalyzed hydrogenation with Josiphos ligands for >90% ee .

Q. What techniques quantify the compound’s interaction with biological targets?

Q. How to troubleshoot low yields in large-scale synthesis?

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and adjust reagent stoichiometry dynamically .

- Crystallization Engineering : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and filtration efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.